Molecular weight and formula of Benzyl [4-(chlorosulfonyl)phenyl]carbamate
Molecular weight and formula of Benzyl [4-(chlorosulfonyl)phenyl]carbamate
An In-Depth Technical Guide to Benzyl [4-(chlorosulfonyl)phenyl]carbamate for Advanced Research and Development
Abstract
Benzyl [4-(chlorosulfonyl)phenyl]carbamate is a bifunctional organic compound of significant interest to the pharmaceutical and chemical research sectors. Its unique structure, incorporating a reactive chlorosulfonyl group and a versatile benzyl carbamate moiety, positions it as a crucial intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, a plausible synthetic pathway, and its applications as a building block in drug discovery, particularly for developing sulfonamide-based therapeutic agents. The content herein is intended for researchers, chemists, and professionals in drug development, offering expert insights into its strategic use and handling.
Chemical Identity and Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. Benzyl [4-(chlorosulfonyl)phenyl]carbamate is a distinct molecule that marries the functionalities of a sulfonyl chloride with a carbamate, offering dual points for chemical modification.
Molecular Structure and Identifiers
The compound's structure is characterized by a central phenyl ring substituted with a chlorosulfonyl group and a benzyl carbamate group at the para (1,4) positions.
| Identifier | Value | Source |
| IUPAC Name | Benzyl [4-(chlorosulfonyl)phenyl]carbamate | N/A |
| Molecular Formula | C₁₄H₁₂ClNO₄S | Derived from structure |
| Molecular Weight | 325.77 g/mol | Derived from formula |
| CAS Number | 54290-54-9 | [1][2] |
Physicochemical Properties
While specific experimental data for this exact compound is sparse, the properties can be predicted based on its constituent functional groups and related molecules.
| Property | Predicted Value / Information | Justification / Source |
| Appearance | White to off-white solid | Based on similar compounds like Benzyl Carbamate.[3] |
| Solubility | Soluble in organic solvents (DMF, THF, Dichloromethane); reacts with protic solvents (water, alcohols) | The chlorosulfonyl group is highly reactive with nucleophiles like water. |
| Melting Point | Not available. Expected to be a solid at room temperature. | Similar carbamate and sulfonamide compounds are solids.[3] |
| Reactivity | The chlorosulfonyl group is highly electrophilic and reactive towards nucleophiles (e.g., amines, alcohols). The carbamate N-H bond can be deprotonated under basic conditions. | Standard chemical principles of sulfonyl chlorides and carbamates. |
Synthesis and Reaction Mechanisms
The synthesis of Benzyl [4-(chlorosulfonyl)phenyl]carbamate is not widely documented in standard literature, but a logical synthetic route can be devised from fundamental organic chemistry principles, leveraging common starting materials.
Proposed Synthetic Pathway
A highly plausible method involves the reaction of 4-aminobenzenesulfonyl chloride hydrochloride (or a related precursor) with benzyl chloroformate. The carbamate linkage is formed via nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate. This reaction is typically performed in the presence of a base to neutralize the generated HCl.
Reaction: 4-aminobenzenesulfonyl chloride + Benzyl chloroformate → Benzyl [4-(chlorosulfonyl)phenyl]carbamate + HCl
This approach is analogous to the well-established Schotten-Baumann reaction conditions used for the synthesis of amides and carbamates.[4]
Experimental Protocol (Illustrative)
The following protocol is an illustrative procedure based on standard organic synthesis techniques for carbamate formation.[4]
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Preparation: To a stirred solution of 4-aminobenzenesulfonyl chloride hydrochloride (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a three-necked flask at 0°C, add a non-nucleophilic base such as triethylamine (2.2 eq) dropwise.
-
Reaction: While maintaining the temperature at 0°C, slowly add a solution of benzyl chloroformate (1.05 eq) in the same solvent.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5]
-
Workup: Upon completion, quench the reaction with dilute aqueous HCl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Benzyl [4-(chlorosulfonyl)phenyl]carbamate.
Caption: Illustrative workflow for the synthesis of Benzyl [4-(chlorosulfonyl)phenyl]carbamate.
Applications in Research and Drug Development
The true value of Benzyl [4-(chlorosulfonyl)phenyl]carbamate lies in its role as a versatile synthetic intermediate. Its bifunctional nature allows for sequential or orthogonal chemical modifications, making it an ideal scaffold for building combinatorial libraries for high-throughput screening.
Scaffold for Sulfonamide Libraries
The primary application is in the synthesis of diverse sulfonamides. The chlorosulfonyl group reacts readily with primary and secondary amines to form stable sulfonamide linkages. This reaction is fundamental to medicinal chemistry, as the sulfonamide moiety is a key pharmacophore in a wide range of clinically used drugs, including antibiotics, diuretics, and carbonic anhydrase inhibitors.[6]
Workflow: Benzyl [4-(chlorosulfonyl)phenyl]carbamate + R-NH₂ → Benzyl [4-(N-R-sulfamoyl)phenyl]carbamate
This allows for the introduction of a wide variety of "R" groups, enabling systematic exploration of the structure-activity relationship (SAR). The benzyl carbamate portion of the molecule can serve as a protecting group for the aniline nitrogen, which can be deprotected in a later step, or it can be part of the final molecular design.[3]
Caption: Use as a core scaffold for generating diverse sulfonamide libraries.
Role in Prodrug and Linker Strategies
The carbamate functional group is a common motif in medicinal chemistry, known for improving the pharmacological properties of compounds.[3][7] It can be incorporated into drug designs to modulate solubility, membrane permeability, and metabolic stability. Furthermore, the entire molecule can be conceptualized as a linker in more complex systems, such as antibody-drug conjugates (ADCs) or targeted drug delivery systems, where the chlorosulfonyl group provides a reactive handle for conjugation.
Safety, Handling, and Experimental Considerations
Given its reactive chlorosulfonyl group, Benzyl [4-(chlorosulfonyl)phenyl]carbamate must be handled with appropriate care in a laboratory setting.
Safety and Handling
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Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[8][9] Work should be conducted in a well-ventilated chemical fume hood.[10]
-
Handling: Avoid all personal contact, including inhalation of dust or fumes.[8] Prevent moisture contact, as the compound will hydrolyze. Keep containers tightly sealed and store in a cool, dry place away from incompatible materials like strong bases and nucleophiles.[10]
-
Spills: In case of a spill, use dry cleanup procedures to avoid generating dust.[8] Collect the material in a sealed container for proper disposal.
-
First Aid:
Conclusion
Benzyl [4-(chlorosulfonyl)phenyl]carbamate is a high-value chemical intermediate for advanced scientific research and drug development. Its structure provides a robust platform for the synthesis of novel sulfonamide derivatives, leveraging a key pharmacophore for therapeutic intervention. Understanding its synthesis, reactivity, and handling is essential for unlocking its full potential in creating new chemical entities for a range of biological targets. This guide serves as a foundational resource for professionals seeking to incorporate this versatile building block into their research and development pipelines.
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